molecular formula C22H25N3O3S B12272997 3-(4-methanesulfonylphenyl)-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}propanamide

3-(4-methanesulfonylphenyl)-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}propanamide

Cat. No.: B12272997
M. Wt: 411.5 g/mol
InChI Key: PFEQBVBKFAGZSI-UHFFFAOYSA-N
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Description

3-(4-methanesulfonylphenyl)-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}propanamide is a complex organic compound that features a methanesulfonylphenyl group and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methanesulfonylphenyl)-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}propanamide typically involves multi-step organic reactionsThe reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yields and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for temperature, pressure, and pH control is common to maintain consistency and efficiency in production. Purification steps such as crystallization, filtration, and chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

3-(4-methanesulfonylphenyl)-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, controlled temperatures, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(4-methanesulfonylphenyl)-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}propanamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-methanesulfonylphenyl)-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other methanesulfonylphenyl derivatives and pyrazole-containing molecules. Examples include:

Uniqueness

What sets 3-(4-methanesulfonylphenyl)-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}propanamide apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C22H25N3O3S

Molecular Weight

411.5 g/mol

IUPAC Name

N-[2-[4-(1-methylpyrazol-4-yl)phenyl]ethyl]-3-(4-methylsulfonylphenyl)propanamide

InChI

InChI=1S/C22H25N3O3S/c1-25-16-20(15-24-25)19-8-3-18(4-9-19)13-14-23-22(26)12-7-17-5-10-21(11-6-17)29(2,27)28/h3-6,8-11,15-16H,7,12-14H2,1-2H3,(H,23,26)

InChI Key

PFEQBVBKFAGZSI-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=CC=C(C=C2)CCNC(=O)CCC3=CC=C(C=C3)S(=O)(=O)C

Origin of Product

United States

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